(3-chloro-6-nitro-1-benzothiophen-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone
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Overview
Description
(3-chloro-6-nitro-1-benzothiophen-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone is a complex organic compound that features a benzothiophene and phenothiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-6-nitro-1-benzothiophen-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone typically involves multi-step organic reactions The initial step often includes the nitration of benzothiophene, followed by chlorination The phenothiazine moiety is then introduced through a Friedel-Crafts acylation reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-6-nitro-1-benzothiophen-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-chloro-6-nitro-1-benzothiophen-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and reduced toxicity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (3-chloro-6-nitro-1-benzothiophen-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(3-chloro-6-nitro-1-benzothiophen-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone: shares similarities with other benzothiophene and phenothiazine derivatives.
Phenothiazine: Known for its use in antipsychotic drugs.
Benzothiophene: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H10ClF3N2O3S2 |
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Molecular Weight |
506.9 g/mol |
IUPAC Name |
(3-chloro-6-nitro-1-benzothiophen-2-yl)-[2-(trifluoromethyl)phenothiazin-10-yl]methanone |
InChI |
InChI=1S/C22H10ClF3N2O3S2/c23-19-13-7-6-12(28(30)31)10-18(13)33-20(19)21(29)27-14-3-1-2-4-16(14)32-17-8-5-11(9-15(17)27)22(24,25)26/h1-10H |
InChI Key |
MCVZKMASUDQWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)C4=C(C5=C(S4)C=C(C=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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